![molecular formula C10H12O2S B3022423 1-((4-Methoxyphenyl)thio)propan-2-one CAS No. 25784-84-3](/img/structure/B3022423.png)
1-((4-Methoxyphenyl)thio)propan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and techniques. For instance, a compound with a 4-methoxyphenyl group was synthesized and characterized using techniques such as FT-IR, NMR, and mass spectrometry . Another study reported the synthesis of a compound with a similar moiety, where the molecular structure was elucidated using single-crystal X-ray diffraction . These studies suggest that the synthesis of "1-((4-Methoxyphenyl)thio)propan-2-one" would likely involve similar techniques for its characterization.
Molecular Structure Analysis
The molecular structure of compounds with the 4-methoxyphenyl group has been determined using various spectroscopic methods and computational studies. Single-crystal X-ray diffraction provided insights into the crystal system and unit cell parameters . Density functional theory (DFT) calculations have been used to predict the molecular geometry and vibrational frequencies, showing good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of such compounds has been explored through computational studies. Parameters such as chemical potential, hardness, ionization potential, and electron affinity have been calculated to understand their reactivity . These studies provide a foundation for predicting how "1-((4-Methoxyphenyl)thio)propan-2-one" might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 4-methoxyphenyl group have been studied both experimentally and theoretically. The HOMO-LUMO energy gap has been determined, which is crucial for understanding the electronic properties . Additionally, antimicrobial activities have been evaluated for some synthesized compounds, indicating potential biological relevance .
Scientific Research Applications
Antimicrobial Activity
1-((4-Methoxyphenyl)thio)propan-2-one and its derivatives have been studied for their antimicrobial properties. Research by Nagamani et al. (2018) involved synthesizing novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone, exhibiting antimicrobial activity. This highlights the potential use of such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which involved the use of compounds related to 1-((4-Methoxyphenyl)thio)propan-2-one. This process, which uses water as a solvent, underscores the compound's utility in synthesizing heterocyclic structures that are important in pharmaceuticals (Kumar et al., 2017).
Molecular Structure Analysis
The compound's derivatives have been a subject of study in crystallography. Kapoor et al. (2011) analyzed the crystal structure of a related compound, providing insights into its molecular configuration and potential interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in materials science and pharmaceuticals (Kapoor et al., 2011).
Synthesis of Key Intermediates for Pharmaceuticals
The compound has been utilized in synthesizing key intermediates for pharmaceuticals. Yong-mei (2007) described a method to synthesize an intermediate for antiasthmatic medication from 1-(4-methoxyphenyl)propan-2-one, demonstrating the compound's relevance in drug synthesis (Yong-mei, 2007).
Exploration in Quantum Chemical Methods
Viji et al. (2020) conducted a study involving quantum chemical methods and vibrational spectral techniques on a molecule similar to 1-((4-Methoxyphenyl)thio)propan-2-one. Their research provides insights into the physical and chemical properties of these compounds, which can be critical for various scientific and industrial applications (Viji et al., 2020).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfanylpropan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLISZSEDWSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556989 | |
Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25784-84-3 | |
Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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